3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine core substituted with cyclopropyl and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl and thiadiazole groups through nucleophilic substitution and cyclization reactions. Common reagents used include cyclopropylamine, thiadiazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclopropyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropyl group.
Thiadiazole derivatives: Compounds such as 1,2,4-thiadiazole and its substituted derivatives.
Pyridazine derivatives: Compounds like pyridazine and its various substituted forms.
Uniqueness
3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C17H21N5OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H21N5OS/c1-2-12(1)14-5-6-15(20-19-14)23-10-11-7-8-22(9-11)17-18-16(21-24-17)13-3-4-13/h5-6,11-13H,1-4,7-10H2 |
InChI Key |
KWPLCLLJOFJPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC(=NS4)C5CC5 |
Origin of Product |
United States |
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